molecular formula C11H12N2 B3357476 1-methyl-5-(p-tolyl)-1H-pyrazole CAS No. 73387-56-1

1-methyl-5-(p-tolyl)-1H-pyrazole

Cat. No.: B3357476
CAS No.: 73387-56-1
M. Wt: 172.23 g/mol
InChI Key: DDZLMSDFSMPINY-UHFFFAOYSA-N
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Description

1-Methyl-5-(p-tolyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a p-tolyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(p-tolyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of p-tolylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. Another method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydropyrazoles, and various substituted pyrazole derivatives .

Scientific Research Applications

1-Methyl-5-(p-tolyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-(p-tolyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison: 1-Methyl-5-(p-tolyl)-1H-pyrazole is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those with phenyl or halogen-substituted phenyl groups, which may exhibit different reactivity and biological activity .

Properties

IUPAC Name

1-methyl-5-(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-3-5-10(6-4-9)11-7-8-12-13(11)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZLMSDFSMPINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503285
Record name 1-Methyl-5-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-56-1
Record name 1-Methyl-5-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(1-Methyl-1H-pyrazol-5-yl)boronic acid (2.0 g, 16 mmol), 1-bromo-4-methylbenzene (1.96 mL, 15.9 mmol), sodium carbonate (5.05 g, 47.6 mmol) and dichlorobis(triphenylphosphine)palladium(II) (557 mg, 0.794 mmol) were combined in a mixture of water (20 mL) and 1,2-dimethoxyethane (100 mL), and heated at 80° C. for 18 hours. After the reaction mixture had cooled, it was filtered through Celite, and concentrated in vacuo. The residue was partitioned between water and ethyl acetate, and the aqueous layer was extracted with additional ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered and concentrated under reduced pressure. Chromatography on silica gel (Gradient: 0% to 50% ethyl acetate in heptane) provided the product as a yellow oil. Yield: 1.15 g, 6.68 mmol, 42%. LCMS m/z 173.1 (M+1). 1H NMR (400 MHz, CDCl3) δ 2.42 (s, 3H), 3.89 (s, 3H), 6.29 (d, J=2.0 Hz, 1H), 7.30 (br AB quartet, JAB=8 Hz, ΔvAB=18 Hz, 4H), 7.51 (d, J=1.9 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
557 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (1-methyl-1H-pyrazol-5-yl)boronic acid (C1) (60.0 g, 0.476 mol) and 1-bromo-4-methylbenzene (75.0 g, 0.438 mol) in a mixture of 1,2-dimethoxyethane (1.2 L) and 2 M aqueous sodium carbonate solution (550 mL) was degassed and purged with N2; this procedure was then repeated twice. Dichlorobis(triphenylphosphine)palladium(II) (3.1 g, 4.4 mmol) was added and the mixture was purged twice with N2. The reaction mixture was heated to reflux and stirred under N2 for 3 hours. The mixture was cooled and 1,2-dimethoxyethane was removed under reduced pressure; water (500 mL) was added to the residue, and the resulting mixture was extracted with dichloromethane (3×500 mL). The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. Purification via silica gel chromatography (Eluent: 100:1 petroleum ether/ethyl acetate) provided the product as a yellow liquid. Yield: 55.0 g, 319 mmol, 73%. 1H NMR (400 MHz, CDCl3) δ 2.42 (s, 3H), 3.89 (s, 3H), 6.29 (d, J=1.8 Hz, 1H), 7.29 (br AB quartet, JAB=8 Hz, ΔνAB=18 Hz, 4H), 7.52 (d, J=2.0 Hz, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two
Quantity
3.1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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